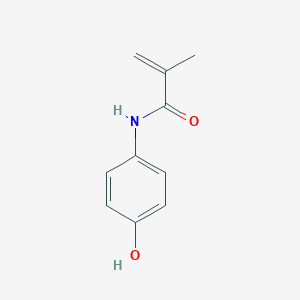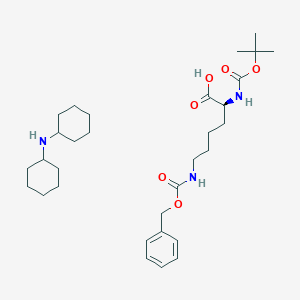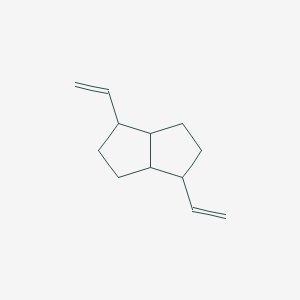
Pentalene, octahydro-1,4-divinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalene, octahydro-1,4-divinyl- is a type of organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of pentalene derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of pentalene, octahydro-1,4-divinyl- is not well understood. However, it is believed that the compound interacts with the electronic structure of the materials it is in contact with, leading to changes in their electrical properties.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of pentalene, octahydro-1,4-divinyl-. However, it has been found to be relatively non-toxic and non-carcinogenic, making it a potentially safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pentalene, octahydro-1,4-divinyl- is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. However, one of the limitations of this compound is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on pentalene, octahydro-1,4-divinyl-. One potential direction is the development of new synthesis methods that can produce the compound in higher yields and with fewer by-products. Another direction is the study of the compound's interactions with various materials, which could lead to the development of new materials with improved electrical properties. Finally, further research is needed to fully understand the mechanism of action of pentalene, octahydro-1,4-divinyl- and its potential applications in various fields.
Conclusion:
In conclusion, pentalene, octahydro-1,4-divinyl- is a promising compound with potential applications in various fields, particularly in the area of organic electronics. While there is still much to be learned about this compound, it is clear that it has significant potential for use in future research and development.
Synthesemethoden
Pentalene, octahydro-1,4-divinyl- can be synthesized using various methods. One of the most common methods is the reaction of cyclopentadiene with vinylcyclohexene in the presence of a catalyst such as palladium or platinum. This reaction results in the formation of pentalene, octahydro-1,4-divinyl- along with other by-products.
Wissenschaftliche Forschungsanwendungen
Pentalene, octahydro-1,4-divinyl- has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells.
Eigenschaften
CAS-Nummer |
17572-84-8 |
|---|---|
Produktname |
Pentalene, octahydro-1,4-divinyl- |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1,4-bis(ethenyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C12H18/c1-3-9-5-7-12-10(4-2)6-8-11(9)12/h3-4,9-12H,1-2,5-8H2 |
InChI-Schlüssel |
PNRGHGIYEKXBMP-UHFFFAOYSA-N |
SMILES |
C=CC1CCC2C1CCC2C=C |
Kanonische SMILES |
C=CC1CCC2C1CCC2C=C |
Synonyme |
Octahydro-1,4-divinylpentalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



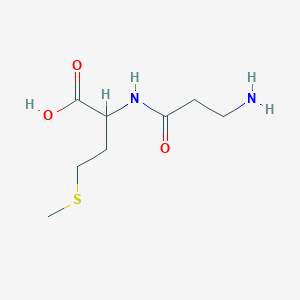
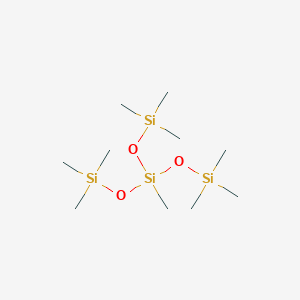
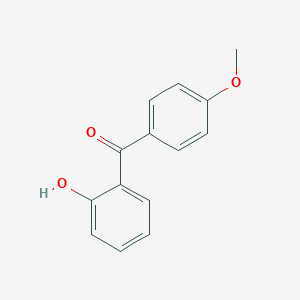
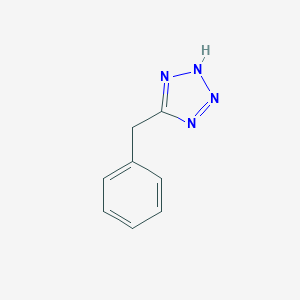
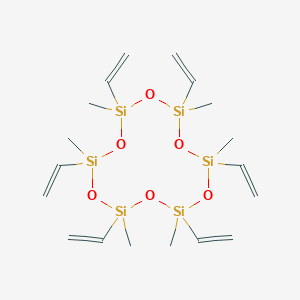
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
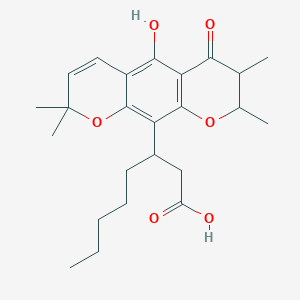
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
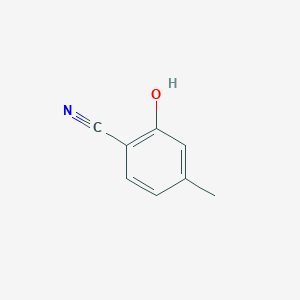
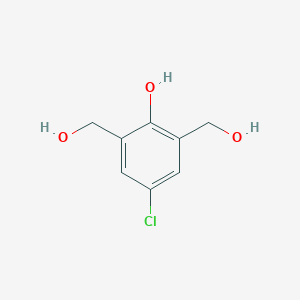
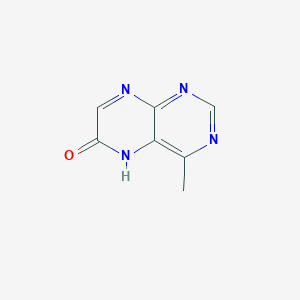
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
